(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
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Description
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H27N3O6S2 and its molecular weight is 529.63. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
- Antimicrobial Activity : Benzothiazoles, including those with sulphonamide groups, have been explored for their antimicrobial properties. For instance, Jagtap et al. (2010) synthesized and evaluated fluoro-substituted sulphonamide benzothiazole derivatives for antimicrobial screening, showcasing the therapeutic potential of similar structures Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B. (2010).
- Antitumor Activity : Patel et al. (2009) conducted research on bioactive molecules including fluoro substituted benzothiazoles with sulphonamido quinazolinyl imidazole, demonstrating antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, indicating the potential for antitumor applications Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J. (2009).
Material Science and Performance Enhancement
- Polymer Morphology and Performance : The morpholino group, often involved in polymer research, can impact polymer morphology and performance. Chu et al. (2011) demonstrated how varying dimethyl sulfoxide concentrations in polymer solutions could fine-tune the morphology of bulk heterojunction solar cells, significantly affecting photovoltaic performance Chu, T., Alem, S., Tsang, S., Tse, S., Wakim, S., Lu, Jianping, Dennler, G., Waller, D., Gaudiana, R., & Tao, Y. (2011).
properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S2/c1-6-11-28-20-12-21(32-4)22(33-5)13-23(20)35-25(28)26-24(29)18-7-9-19(10-8-18)36(30,31)27-14-16(2)34-17(3)15-27/h1,7-10,12-13,16-17H,11,14-15H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDNGRBLLVAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=C(C=C4S3)OC)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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